3-chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine
Description
3-chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring
Properties
IUPAC Name |
3-chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-2-9-6-3-10-7(11(12)13)1-4(5)6/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNLKZBXMPRLAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=CN=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001266261 | |
| Record name | 3-Chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001266261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167056-11-2 | |
| Record name | 3-Chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001266261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine typically involves the nitration of 3-chloro-1H-pyrrolo[2,3-c]pyridine. One common method includes the reaction of 3-chloro-1H-pyrrolo[2,3-c]pyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Reduction: 3-chloro-5-amino-1H-pyrrolo[2,3-c]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-cancer and anti-inflammatory properties.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can also participate in binding interactions with target proteins, enhancing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
- 4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
- 7-azaindole
Uniqueness
3-chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers and analogs. The position of the nitro and chloro groups influences the compound’s electronic properties and its interactions with biological targets .
Biological Activity
3-Chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that combines a pyrrole and a pyridine ring. Its unique structure, featuring both chloro and nitro substituents, positions it as a promising candidate for various biological activities, particularly in the fields of cancer therapy and metabolic regulation.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Similar compounds have demonstrated inhibitory effects on certain enzymes involved in metabolic pathways. The compound likely engages in non-covalent interactions with its targets, leading to functional alterations that can affect cellular processes.
Target Enzymes
- Enzyme Inhibition : Compounds with similar structures have been observed to inhibit enzymes linked to glucose metabolism, suggesting potential applications in diabetes management.
- Cancer Pathways : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation and induce apoptosis, making it a candidate for further exploration in oncology.
Biological Activity Overview
The biological activities associated with this compound include:
- Anticancer Activity : Initial findings suggest that this compound can reduce the growth of various cancer cell lines through apoptosis induction.
- Antidiabetic Potential : Similar compounds have been shown to lower blood glucose levels, indicating possible therapeutic benefits for diabetic conditions.
Anticancer Studies
A study investigating the anticancer properties of pyrrolo[2,3-c]pyridine derivatives found that compounds with similar structural features effectively inhibited the proliferation of cancer cells in vitro. For instance:
- Cell Lines Tested : H460 (lung cancer), A549 (lung cancer), HT-29 (colon cancer), and SMMC-7721 (hepatocellular carcinoma).
- Mechanism : The mechanism involved the modulation of apoptotic pathways and inhibition of anti-apoptotic proteins .
Antidiabetic Effects
Research focusing on the metabolic effects of pyrrolo derivatives indicates that compounds like this compound may enhance glucose metabolism:
- Biochemical Pathways : These compounds may influence pathways related to insulin sensitivity and glucose uptake in muscle tissues.
- Experimental Results : Similar structures have shown reductions in blood glucose levels in animal models, suggesting potential for managing type 2 diabetes.
Comparative Analysis of Related Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
